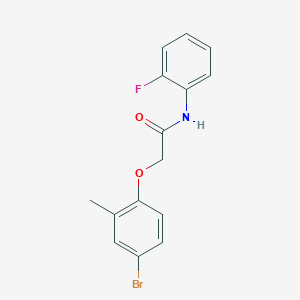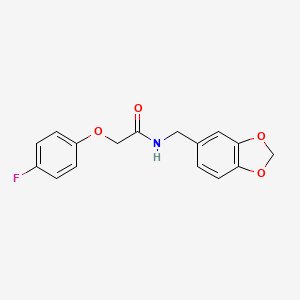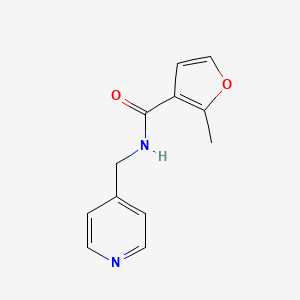
2-(4-bromo-2-methylphenoxy)-N-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2-methylphenoxy)-N-(2-fluorophenyl)acetamide, commonly known as BFA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFA belongs to the class of compounds known as phenylacetamides and is synthesized using a multi-step procedure.
Wirkmechanismus
BFA exerts its anti-cancer effects by inhibiting the activity of enzymes involved in the biosynthesis of cholesterol and fatty acids. This inhibition leads to the accumulation of toxic lipids in cancer cells, which ultimately induces cell death. BFA has also been shown to inhibit the activity of specific proteins involved in cancer cell migration and invasion.
Biochemical and Physiological Effects:
BFA has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BFA has also been found to inhibit the activity of specific proteins involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BFA in laboratory experiments is its specificity towards cancer cells. BFA has been shown to selectively target cancer cells while leaving healthy cells unharmed. However, one limitation of using BFA in laboratory experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of BFA. One potential area of research is the identification of novel analogs of BFA that exhibit improved solubility and bioavailability. Another area of research is the investigation of the potential use of BFA in combination with other anti-cancer agents to enhance its therapeutic efficacy. Finally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory and anti-tumor effects of BFA.
In conclusion, BFA is a synthetic compound that has shown promise in scientific research for its potential therapeutic applications. Its specificity towards cancer cells and ability to induce apoptosis make it a promising candidate for the development of new cancer therapies. Further research is needed to fully understand its mechanisms of action and potential applications in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of BFA involves several steps, including the reaction of 2-bromo-4-methylphenol with potassium carbonate, followed by the reaction of the resulting compound with 2-fluorobenzoyl chloride. The final step involves the reaction of the intermediate product with acetic anhydride to yield BFA.
Wissenschaftliche Forschungsanwendungen
BFA has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-metastatic properties. BFA has been shown to inhibit the activity of specific enzymes involved in cancer cell growth and proliferation, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c1-10-8-11(16)6-7-14(10)20-9-15(19)18-13-5-3-2-4-12(13)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVAGPOMHYWYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-methylphenoxy)-N-(2-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5788019.png)

![4-[5-(2-naphthyloxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5788029.png)

![N-cyclopropyl-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788039.png)
![[5-(5-chloro-2-methylphenyl)-2-furyl]methanol](/img/structure/B5788046.png)
![2-(2-chlorophenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5788061.png)
![2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5788063.png)
![4-fluoro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5788068.png)

![methyl N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycinate](/img/structure/B5788107.png)